molecular formula C28H26N2O5 B329380 3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid

3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid

Cat. No.: B329380
M. Wt: 470.5 g/mol
InChI Key: NWNZNPKRSXQYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a furan ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the benzodiazepine core, the introduction of the furan ring, and the attachment of the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Additionally, the use of continuous flow reactors and automated systems could enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyl group could yield a carboxylic acid, while reduction of the ketone group could yield an alcohol.

Scientific Research Applications

3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s benzodiazepine core makes it a potential candidate for the development of new anxiolytic or sedative drugs.

    Pharmacology: Its unique structure allows for the study of its interactions with various biological targets, such as receptors and enzymes.

    Materials Science: The compound’s ability to form stable complexes with metals and other materials makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative or anxiolytic effects. Additionally, the furan and benzoic acid moieties may contribute to the compound’s overall activity by interacting with other molecular targets or pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Midazolam: A benzodiazepine with rapid onset and short duration of action, used for sedation and anesthesia.

Uniqueness

3-[5-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid is unique due to its combination of a benzodiazepine core with a furan ring and a benzoic acid moiety

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

3-[5-(5-acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)furan-2-yl]benzoic acid

InChI

InChI=1S/C28H26N2O5/c1-16(31)30-21-10-5-4-9-19(21)29-20-14-28(2,3)15-22(32)25(20)26(30)24-12-11-23(35-24)17-7-6-8-18(13-17)27(33)34/h4-13,26,29H,14-15H2,1-3H3,(H,33,34)

InChI Key

NWNZNPKRSXQYGO-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.